2-(Methylthio)benzothiazole

Endocrine Disruption Thyroid Hormone Synthesis In Vitro Toxicology

Environmental labs face quantification errors when using non-certified benzothiazole degradation standards. 2-(Methylthio)benzothiazole (MTBT) is the persistent TCMTB metabolite required for accurate LC-MS/MS analysis of industrial wastewater and drinking water. • Analytical Standard: ≥98% purity ensures reliable calibration for trace-level quantification. • Negative Control: Demonstrates no thyroid peroxidase (TPO) inhibition, enabling clean benchmarking against active analogs. • Agrochemical Intermediate: Documented activity against Phytophthora parasitica supports its use as a fungicide lead scaffold. Supplied with full Certificate of Analysis; ambient shipment; bulk packaging available upon request.

Molecular Formula C8H7NS2
Molecular Weight 181.3 g/mol
CAS No. 64036-43-7
Cat. No. B7728342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzothiazole
CAS64036-43-7
Molecular FormulaC8H7NS2
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
InChIKeyUTBVIMLZIRIFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)benzothiazole (CAS 64036-43-7): A Non-Thiol Benzothiazole for Environmental and Toxicological Research


2-(Methylthio)benzothiazole (MTBT) is an organic sulfide, specifically the methyl thioether of 1,3-benzothiazole-2-thiol [1]. It is a member of the benzothiazole class, which are organic compounds containing a benzene ring fused to a thiazole ring [2]. Unlike many other benzothiazoles, MTBT is a solid at room temperature with a melting point of 43-46 °C and is practically insoluble in water [REFS-2, REFS-3]. It is frequently encountered as a more persistent degradation product of the widely used biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB), making it a key target compound in environmental monitoring studies .

Environmental degradation pathway studies for TCMTB
Non-thiol comparator for thyroid-axis endpoint differentiation
Analytical standard for trace benzothiazole monitoring in water

Why 2-(Methylthio)benzothiazole Cannot Be Substituted by 2-Mercaptobenzothiazole in Key Applications


Generic substitution within the benzothiazole class is scientifically unsound due to vast differences in chemical reactivity, biological activity, and environmental fate. The primary functional group—a thiol (-SH) in 2-mercaptobenzothiazole (MBT) versus a methylthioether (-SCH3) in MTBT—dictates a completely different profile. This is exemplified in endocrine disruption studies where MBT is a potent inhibitor of thyroid peroxidase (TPO), while MTBT shows no activity [1]. Similarly, the aquatic toxicity of MTBT is orders of magnitude lower than its parent biocide TCMTB, but also differs significantly from other degradation products like MBT and benzothiazole [2]. Using a similar compound based solely on the benzothiazole core would yield inaccurate and misleading results in research, environmental monitoring, and industrial applications.

MTBT (methylthioether)
vs
2-MBT (thiol)
Endocrine disruption endpoint MTBT shows no thyroid peroxidase inhibition; 2-MBT is a potent inhibitor, potentially confounding thyroid-axis studies.
Aquatic toxicity profile Acute and chronic toxicity differ substantially between the two compounds; generic substitution may lead to inaccurate hazard assessment.

Quantitative Differentiation of 2-(Methylthio)benzothiazole from Benzothiazole Analogs


Lack of Thyroid Peroxidase Inhibition Compared to 2-Mercaptobenzothiazole

MTBT exhibits a fundamentally different toxicological profile from its structural analog, 2-mercaptobenzothiazole (MBT). In a comparative study of six benzothiazoles, MTBT showed no inhibitory activity against thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. In contrast, MBT was one of the most potent inhibitors in the same assay panel [1].

TPO Inhibition
Head-to-head
MTBT: No inhibitory activity
MBT: high inhibition (most potent in panel)
Supports thyroid-axis endpoint differentiation
In vitro porcine TPO assay
Endocrine Disruption Thyroid Hormone Synthesis In Vitro Toxicology

Aquatic Toxicity Profile: 3-Order Magnitude Difference from Parent Biocide and 3-Fold Lower than 2-Mercaptobenzothiazole

As a degradation product of the biocide TCMTB, MTBT's aquatic toxicity is significantly lower. In 48-hour acute tests with Ceriodaphnia dubia, the EC50 for MTBT was 12.7 mg/L. This is approximately 830 times less toxic than the parent compound TCMTB (EC50 = 0.0153 mg/L). Importantly, MTBT was also approximately 3-fold less toxic than another major degradation product, 2-mercaptobenzothiazole (2-MBT, EC50 = 4.19 mg/L) [1].

Acute Toxicity (48h)
Head-to-head
EC50 12.7 mg/L
TCMTB: 0.0153 mg/L; 2-MBT: 4.19 mg/L
~830× less toxic than parent biocide; ~3× less toxic than 2-MBT
Ceriodaphnia dubia 48-h acute static test
Aquatic Toxicology Environmental Fate Ecotoxicology

Differential Chronic Aquatic Toxicity Relative to Benzothiazole Degradation Products

The chronic toxicity profile further differentiates MTBT. In a 7-day chronic test with C. dubia, the EC50 for MTBT was 6.36 mg/L. While less acutely toxic than MBT, its chronic toxicity is comparable to 2-hydroxybenzothiazole (HOBT, EC50 = 8.31 mg/L) but is over 8 times more toxic than benzothiazole (BT, EC50 = 54.9 mg/L) [1].

Chronic Toxicity (7d)
Head-to-head
EC50 6.36 mg/L
2-MBT: 1.25 mg/L; BT: 54.9 mg/L
5× less chronic toxicity than 2-MBT; 8.6× more than BT
Ceriodaphnia dubia 7-day chronic static-renewal test
Chronic Ecotoxicity Environmental Persistence Water Quality

Unique Metabolic S-Demethylation Pathway Compared to 2-Mercaptobenzothiazole

The metabolism of MTBT involves a distinct S-demethylation pathway, which is not applicable to the thiol analog MBT. In vitro studies with rat liver homogenates demonstrate that MTBT is oxidized to its methylsulphoxide and/or methylsulphone, which then undergoes glutathione conjugation to form S-(2-benzothiazolyl)-glutathione and ultimately yields 2-mercaptobenzothiazole and formaldehyde [1]. This metabolic route contrasts with the direct conjugation or oxidation pathways of other benzothiazoles.

Metabolic Pathway
Class-level
S-demethylation via sulfoxide/sulfone to MBT
Distinct metabolic fate; not shared with thiol analogs
In vitro rat liver homogenate study; data to verify
Xenobiotic Metabolism Biotransformation In Vitro Metabolism

Application as a Certified Reference Material for Environmental Monitoring

MTBT is a target analyte in validated analytical methods for quantifying benzothiazole pollutants in complex environmental matrices. It is available as a certified reference material (CRM) for trace determination in drinking water and surface water via liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) [REFS-1, REFS-2]. Methods have been developed for the specific extraction and analysis of MTBT from industrial wastewater, distinguishing it from other benzothiazoles like MBT and TCMTB [1].

Analytical Standard
Method context
CRM for LC-ESI-MS trace analysis in water
Enables reliable quantification in multi-analyte monitoring
Distinct chromatographic separation from MBT
Analytical Chemistry Environmental Monitoring Trace Analysis

Specific Antifungal Application: Inhibitory Activity Against Phytophthora parasitica for Tobacco Disease Control

MTBT has been identified in a patent application for a specific agrochemical use: controlling tobacco black shank, a devastating disease caused by the oomycete Phytophthora parasitica var. nicotianae. The application claims a strong, rapid inhibitory effect, distinguishing its utility from other benzothiazoles like MBT, which is primarily used as a vulcanization accelerator and corrosion inhibitor [1].

Antifungal Activity
Reported
Patent-reported activity against Phytophthora parasitica
Supports antifungal screening in plant pathology research
Agrochemical patent; field validation needed
Agricultural Chemistry Fungicide Tobacco Disease

Procurement-Driven Application Scenarios for 2-(Methylthio)benzothiazole (CAS 64036-43-7)


1. Environmental Fate and Aquatic Toxicology Studies

MTBT is the ideal test compound for studies investigating the environmental impact of benzothiazole biocides. Its established aquatic toxicity profile (acute EC50 = 12.7 mg/L, chronic EC50 = 6.36 mg/L in C. dubia [1]) makes it a key reference compound for assessing the risks posed by the degradation of TCMTB in industrial effluents and receiving waters.

2. Development of LC-MS/MS Analytical Methods for Water Quality Monitoring

Due to its environmental persistence and occurrence, MTBT is a required analytical standard for laboratories developing or performing trace analysis of benzothiazoles in water. Its use ensures accurate quantification in multi-analyte LC-MS methods for drinking water, surface water, and industrial wastewater [REFS-1, REFS-2].

3. Comparative Endocrine Disruption Screening

MTBT serves as a crucial negative control or comparator compound in studies of thyroid hormone disruption. Its demonstrated lack of thyroid peroxidase (TPO) inhibitory activity [1] makes it an essential tool for benchmarking the effects of more active benzothiazole analogs like 2-mercaptobenzothiazole (MBT).

4. Agrochemical Research and Fungicide Development

MTBT is a key research intermediate for developing novel fungicides targeting oomycete pathogens. Its documented activity against Phytophthora parasitica, the causal agent of tobacco black shank [1], positions it as a valuable lead compound or synthetic building block in agricultural chemistry.

Application
Selection Property
Validation Focus
Environmental fate studies
Aquatic toxicity endpoint profile
Acute and chronic endpoint review in invertebrate models
Water quality monitoring
Analytical standard suitability
LC-MS chromatographic separation and detection parameters
Endocrine disruption screening
TPO inhibition selectivity profile
Thyroid-axis endpoint benchmarking against active analogs
Agrochemical discovery
Antifungal activity screening context
Plant pathogen inhibition assays; field validation

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55 linked technical documents
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